molecular formula C25H23ClN2O2 B11627555 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4(3H)-one

Cat. No.: B11627555
M. Wt: 418.9 g/mol
InChI Key: FPSYSCCTRZHARZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a methylphenoxybutyl side chain. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O2/c1-18-8-2-5-11-23(18)30-17-7-6-16-28-24(19-12-14-20(26)15-13-19)27-22-10-4-3-9-21(22)25(28)29/h2-5,8-15H,6-7,16-17H2,1H3

InChI Key

FPSYSCCTRZHARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

    Attachment of the Methylphenoxybutyl Side Chain: This step involves the alkylation of the quinazolinone intermediate with a 2-methylphenoxybutyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce simpler quinazolinone compounds.

Scientific Research Applications

2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one: This compound is unique due to its specific functional groups and structure.

    2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-quinazolin-4-one: A similar compound with slight structural differences, which may result in different chemical and biological properties.

    2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-2-one: Another related compound with variations in the quinazolinone core.

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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